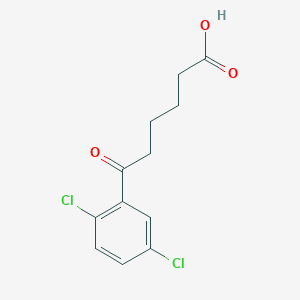

6-(2,5-Dichlorophenyl)-6-oxohexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

6-(2,5-dichlorophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c13-8-5-6-10(14)9(7-8)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODYYXOXZXMYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645418 | |

| Record name | 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870287-01-7 | |

| Record name | 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, a compound of interest for its potential applications in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol based on the Friedel-Crafts acylation reaction, along with established methods for its purification and thorough characterization using modern analytical techniques.

Introduction

This compound is an aromatic keto acid. The presence of a dichlorinated phenyl ring, a ketone, and a carboxylic acid moiety makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and specialized polymers. The substitution pattern on the aromatic ring is expected to influence its chemical reactivity and biological activity. This guide details a robust synthetic route and the analytical methods required to confirm the structure and purity of the final compound.

Synthesis of this compound

The synthesis of this compound is achieved via a Friedel-Crafts acylation of 1,4-dichlorobenzene with adipic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring.

Proposed Synthesis Pathway

References

Physicochemical Properties of 6-(2,5-Dichlorophenyl)-6-oxohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. Due to a scarcity of publicly available experimental data for this specific molecule, this document leverages predicted values from computational models and contextual information from related compounds to offer a detailed profile. This guide also outlines a general synthetic methodology and discusses potential biological activities based on the toxicological profile of related dichlorinated aromatic compounds. All quantitative data is presented in structured tables, and key conceptual workflows are visualized using diagrams.

Compound Identification

Basic identifiers for this compound are summarized in Table 1.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 870287-01-7[1] |

| Molecular Formula | C12H12Cl2O3[1] |

| Molecular Weight | 275.13 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)CCCCC(=O)O)Cl |

Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Data for analogous compounds suggest a solid state at room temperature. |

| Boiling Point | Not available | Expected to be high due to molecular weight and polar functional groups. |

| Water Solubility | Low | The presence of the dichlorophenyl group significantly decreases aqueous solubility. |

| pKa (acidic) | ~4.5 - 5.0 | Estimated based on the carboxylic acid moiety. |

| logP | ~3.5 - 4.0 | Indicates a high degree of lipophilicity. |

Experimental Protocols: A General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a general and reliable method for the preparation of 6-aryl-6-oxohexanoic acids is the Friedel-Crafts acylation.[2][3][4][5] This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

A plausible synthetic route for this compound would involve the Friedel-Crafts acylation of 1,4-dichlorobenzene with 6-chloro-6-oxohexanoic acid (adipoyl chloride monomethyl ester) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

General Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Detailed Methodological Steps (Hypothetical):

-

Reaction Setup: A solution of 1,4-dichlorobenzene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser. The vessel is cooled in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled solution while stirring.

-

Acylating Agent Addition: A solution of 6-chloro-6-oxohexanoic acid in the same solvent is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the pure this compound.

Potential Biological Activity and Toxicological Profile

There is no specific information available regarding the biological activity or signaling pathways associated with this compound. However, the presence of the dichlorophenyl moiety suggests that the compound may exhibit biological effects and potential toxicity characteristic of chlorinated aromatic compounds.

Chlorinated aromatic hydrocarbons are known to be persistent in the environment and can bioaccumulate.[1][6] Many compounds in this class are known to be toxic to animals and humans.[7][8][9] For instance, dichlorodiphenyltrichloroethane (DDT), a well-known organochloride pesticide, is a known endocrine disruptor and a probable human carcinogen.[1][10][11] The toxicity of some chlorinated aromatic compounds is linked to their interaction with the aryl hydrocarbon receptor (AhR), which can lead to a range of pathological changes.[7][8]

Given these precedents, it is plausible that this compound could interact with various biological pathways. Researchers working with this compound should handle it with appropriate safety precautions, assuming potential toxicity until proven otherwise.

Caption: Conceptual pathway of dichlorophenyl compound interaction with a cellular target.

Conclusion

This technical guide has synthesized the available and predicted information on the physicochemical properties of this compound. While experimental data remains elusive, the provided predicted values and general methodologies offer a solid foundation for researchers. The discussion on potential biological activity, based on the broader class of dichlorinated aromatic compounds, underscores the need for careful handling and further investigation into the toxicological and pharmacological profile of this molecule. As research progresses, it is anticipated that experimental data will become available to validate and refine the information presented in this guide.

References

- 1. Dichlorodiphenyltrichloroethane - American Chemical Society [acs.org]

- 2. science.gov [science.gov]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. DDT - Wikipedia [en.wikipedia.org]

- 7. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Toxicity of some chlorinated aromatic hydrocarbons] | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 10. Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unraveling the Molecular Activities of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the mechanism of action of the synthetic compound 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. Due to the limited publicly available data specifically on this molecule, this document synthesizes information on closely related compounds and relevant biological pathways to infer its potential molecular interactions and therapeutic applications. The primary focus of available research points towards activities related to the soluble guanylate cyclase (sGC) pathway and potential as an anti-inflammatory agent.

Postulated Mechanism of Action: Activation of Soluble Guanylate Cyclase (sGC)

The core hypothesis surrounding the mechanism of action for compounds structurally related to this compound centers on the activation of soluble guanylate cyclase (sGC). sGC is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation, neurotransmission, and inflammation.

There are two primary states of the sGC enzyme: a reduced (heme-containing) state and an oxidized (heme-free) state. The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.

Two distinct classes of compounds modulate sGC activity:

-

sGC Stimulators: These molecules, such as riociguat, act on the reduced form of sGC, sensitizing the enzyme to endogenous NO. Their action is synergistic with NO.[1][2][3]

-

sGC Activators: This class of compounds, to which this compound and its analogs are more likely to belong, target the oxidized or heme-free form of sGC.[1][2][3][4] This is particularly relevant in disease states characterized by high oxidative stress, where the heme group of sGC is prone to oxidation, rendering it insensitive to NO. By directly activating the oxidized enzyme, sGC activators can restore cGMP signaling in a diseased environment.[3][4]

The general signaling pathway is illustrated below:

Caption: The NO-sGC-cGMP signaling pathway, illustrating the distinct points of intervention for sGC stimulators and activators.

Potential Anti-Inflammatory and Eicosanoid Biosynthesis Inhibition

A study on a series of 6-aryl-4-oxohexanoic acids, a structurally related class of compounds, revealed potential anti-inflammatory properties.[5] The investigation focused on their ability to modulate the metabolism of arachidonic acid, a key process in inflammation that leads to the production of eicosanoids like prostaglandins and leukotrienes.

The experimental workflow for evaluating such compounds typically involves:

Caption: A generalized experimental workflow for assessing the anti-inflammatory properties of novel compounds.

The study on 6-aryl-4-oxohexanoic acids indicated that some of these compounds exhibit inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to eicosanoid biosynthesis.[5] This suggests a plausible, albeit unconfirmed, parallel mechanism of action for this compound.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes data for other sGC activators to provide a comparative context for potency.

| Compound | Target | Assay System | EC50 (nM) | Reference |

| MGV354 | sGC | CHO cells | <0.5 | [6] |

| MGV354 | sGC | GTM-3 E cells | 5 | [6] |

| MGV354 | sGC | Normal human trabecular meshwork (NTM) cells | 2.5 ± 1.6 | [6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of related compounds can be found in the cited literature. A representative protocol for the synthesis of 6-aryl-4-oxohexanoic acids is summarized below.

Synthesis of 6-aryl-4-oxohex-5-enoic acids (Intermediate Step): [5]

-

An appropriate aldehyde and levulinic acid are condensed.

-

Catalytic amounts of piperidine and acetic acid are used.

-

The reaction is carried out in toluene.

Reduction to 6-aryl-4-oxohexanoic acids: [5]

-

The arylidene derivatives are reduced using hydrogen gas at room temperature.

-

Palladium on carbon (10%) is used as a catalyst.

In vitro Human Whole Blood Assay for Eicosanoid Biosynthesis: [5]

-

Fresh human blood is collected.

-

The test compounds are added to the blood samples.

-

The synthesis of arachidonic acid metabolites is induced.

-

The levels of various eicosanoids (e.g., prostaglandins, thromboxane) are measured, typically by enzyme immunoassay (EIA) or mass spectrometry.

In vivo Carrageenan-Induced Rat Paw Edema Test: [5]

-

A pre-dose measurement of the rat paw volume is taken.

-

The test compound or vehicle is administered orally.

-

After a set time, carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

-

Paw volume is measured at various time points post-carrageenan injection to determine the extent of edema and the anti-inflammatory effect of the compound.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is currently lacking in the scientific literature, the available information on structurally analogous compounds strongly suggests its potential as an activator of soluble guanylate cyclase, particularly in its oxidized state. This positions it as a candidate for therapeutic intervention in diseases characterized by oxidative stress and impaired NO signaling. Furthermore, the anti-inflammatory properties observed in related 6-aryl-oxohexanoic acids suggest a possible dual mechanism involving the inhibition of eicosanoid biosynthesis.

Future research should focus on the direct characterization of this compound's activity on purified sGC in both its reduced and oxidized forms. Additionally, comprehensive in vitro and in vivo studies are warranted to elucidate its anti-inflammatory profile and to establish a definitive mechanism of action. Such studies will be crucial for understanding the full therapeutic potential of this compound.

References

- 1. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel soluble guanylyl cyclase activator, BR 11257, acts as a non-stabilising partial agonist of sGC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 6-Aryl-4-Oxohexanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for a promising class of compounds: novel 6-aryl-4-oxohexanoic acid derivatives. These molecules have emerged as significant leads in the development of new therapeutic agents, particularly in the realm of anti-inflammatory drugs. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying scientific processes to facilitate further research and development in this area.

Core Compound Structures

The primary focus of this guide is on two related series of compounds: 6-aryl-4-oxohex-5-enoic acids and their saturated counterparts, 6-aryl-4-oxohexanoic acids. The general chemical structures are depicted below:

-

6-Aryl-4-oxohex-5-enoic acids (Series IIa-f)

-

6-Aryl-4-oxohexanoic acids (Series IIIa-d)

Quantitative Biological Activity Data

The biological evaluation of these novel compounds has primarily focused on their anti-inflammatory properties. The key quantitative data from these studies are summarized in the tables below.

In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

The effect of the synthesized compounds on arachidonic acid metabolism was evaluated in a human whole blood assay. The inhibitory concentration 50 (IC50) values for the key enzymes, cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), were determined.

Table 1: In Vitro Enzyme Inhibition of 6-Aryl-4-oxohex-5-enoic Acid Derivatives (IIa-f) and 6-Aryl-4-oxohexanoic Acid Derivatives (IIIa-d)

| Compound | Aryl Group | 12-HHT Formation (COX-1) IC50 (µM) | 5-HETE Formation (5-LOX) % Inhibition at 10 µM |

| IIa | Phenyl | > 10 | Not active |

| IIb | 4-Methylphenyl | > 10 | Not active |

| IIc | 4-Methoxyphenyl | > 10 | Not active |

| IId | 4-Chlorophenyl | > 10 | Not active |

| IIe | 4-Biphenyl | 0.17 | Not active |

| IIf | 2-Naphthyl | > 10 | Not active |

| IIIa | Phenyl | > 10 | Not active |

| IIIb | 4-Methylphenyl | > 10 | Not active |

| IIIc | 4-Methoxyphenyl | > 10 | Not active |

| IIId | 4-Chlorophenyl | > 10 | Not active |

| Fenbufen | - | - | - |

| Indomethacin | - | 0.03 | - |

Data extracted from a study on the effects of these compounds on eicosanoid biosynthesis.[1][2]

In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema test. The percentage of edema inhibition was measured after administration of the test compounds.

Table 2: In Vivo Anti-inflammatory Activity of 6-Aryl-4-oxohex-5-enoic Acid Derivatives (IIa-f) and 6-Aryl-4-oxohexanoic Acid Derivatives (IIIa-d)

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

| IIa | 50 | 25 |

| IIb | 50 | 30 |

| IIc | 50 | 35 |

| IId | 50 | 40 |

| IIe | 50 | 55 |

| IIf | 50 | 48 |

| IIIa | 50 | 15 |

| IIIb | 50 | 20 |

| IIIc | 50 | 22 |

| IIId | 50 | 28 |

| Fenbufen | 50 | 50 |

Compound IIe demonstrated higher in vivo activity compared to the reference drug fenbufen at the same dose.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of the 6-aryl-4-oxohexanoic acid derivatives.

Synthesis of 6-Aryl-4-oxohexanoic Acid Derivatives

The synthesis is a two-step process involving a condensation reaction followed by a reduction.

Step 1: Synthesis of 6-Aryl-4-oxohex-5-enoic Acids (IIa-f)

-

Reaction Setup: A mixture of an appropriate aromatic aldehyde (Ia-f) and levulinic acid is prepared in toluene.

-

Catalysis: Catalytic amounts of piperidine and acetic acid are added to the mixture.

-

Reaction Condition: The mixture is refluxed with azeotropic removal of water using a Dean-Stark trap.

-

Purification: The resulting arylidene keto acid derivatives (IIa-f) are purified.

Step 2: Synthesis of 6-Aryl-4-oxohexanoic Acids (IIIa-d)

-

Reaction Setup: The arylidene derivatives (IIa-d) are dissolved in a suitable solvent.

-

Catalysis: Palladium on carbon (10% Pd/C) is used as a catalyst.

-

Reaction Condition: The mixture is subjected to hydrogenation at room temperature.

-

Purification: The target compounds (IIIa-d) are purified from the reaction mixture. In some cases, a lactone derivative may be obtained as a by-product.

In Vitro Human Whole Blood Assay for COX/5-LOX Inhibition

-

Blood Collection: Fresh human blood is collected from healthy volunteers.

-

Incubation: Aliquots of whole blood are incubated with the test compounds or a vehicle control.

-

Stimulation: The blood is stimulated to induce the production of eicosanoids.

-

Analysis: The levels of 12-hydroxyheptadecatrienoic acid (12-HHT) and 5-hydroxyeicosatetraenoic acid (5-HETE) are measured to determine the inhibitory effects on COX-1 and 5-LOX, respectively.

-

Data Calculation: The IC50 values are calculated from the concentration-response curves.

In Vivo Carrageenan-Induced Rat Paw Edema Test

-

Animal Model: Male Wistar rats are used for the study.

-

Compound Administration: The test compounds, a reference drug (e.g., fenbufen), or a vehicle control are administered orally or intraperitoneally.

-

Induction of Edema: After a specific period, a subplantar injection of carrageenan solution is administered to the right hind paw of each rat to induce inflammation and edema.

-

Measurement of Edema: The paw volume is measured at various time intervals after the carrageenan injection using a plethysmometer.

-

Data Calculation: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

References

Spectroscopic analysis (NMR, IR, Mass Spec) of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, a compound of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. It also includes comprehensive, adaptable experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with workflow visualizations to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, which incorporates a dichlorophenyl ketone moiety and a hexanoic acid chain.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | -COOH |

| ~7.8-7.9 | Doublet | 1H | Ar-H (ortho to C=O) |

| ~7.4-7.5 | Multiplet | 2H | Ar-H |

| ~2.9-3.0 | Triplet | 2H | -CH₂-C=O |

| ~2.4-2.5 | Triplet | 2H | -CH₂-COOH |

| ~1.7-1.8 | Multiplet | 4H | -CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198-202 | C=O (Ketone) |

| ~178-182 | C=O (Carboxylic Acid) |

| ~135-140 | Ar-C (quaternary, C-Cl) |

| ~130-134 | Ar-CH |

| ~128-132 | Ar-C (quaternary, C-C=O) |

| ~38-42 | -CH₂-C=O |

| ~33-37 | -CH₂-COOH |

| ~24-28 | -CH₂- |

| ~22-26 | -CH₂- |

Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid)[1][2] |

| ~1710 | Strong | C=O stretch (Carboxylic Acid Dimer)[1][2] |

| ~1680 | Strong | C=O stretch (Aryl Ketone)[2][3] |

| ~1580, 1470 | Medium | C=C stretch (Aromatic Ring) |

| ~1410, 920 | Medium, Broad | O-H bend (Carboxylic Acid)[4] |

| ~1280 | Medium | C-O stretch (Carboxylic Acid)[4] |

| ~820, 880 | Strong | C-H bend (Aromatic, out-of-plane) |

| ~750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 274/276/278 | [M]⁺ (Molecular Ion) |

| 173/175/177 | [Cl₂C₆H₃CO]⁺ |

| 145/147 | [ClC₆H₃CO]⁺ |

| 111 | [C₆H₃Cl]⁺ |

| 99 | [C₅H₉O₂]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[5]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).[6] The choice of solvent depends on the sample's solubility.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[5]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid height should be around 4-5 cm.[5]

-

If required for chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[6]

-

-

Data Acquisition:

-

Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.

-

Place the spinner with the tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the KBr pellet method, suitable for solid samples.

-

Sample Preparation:

-

In a clean agate mortar, grind 1-2 mg of the solid sample until a fine powder is obtained.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[8]

-

Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly to ensure it is homogenous.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[8]

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.[9]

-

Acquire the sample spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

This protocol is for Electrospray Ionization (ESI), a common technique for polar organic molecules.

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[10]

-

Perform a serial dilution to a final concentration of 1-10 µg/mL in the same solvent.[10]

-

To enhance ionization, a small amount of a volatile acid, such as 0.1% formic acid, can be added to the final solution.[11]

-

Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[12]

-

Acquire the mass spectrum in the desired mode (positive or negative ion). For a carboxylic acid, both modes can be informative.

-

The mass range should be set to encompass the expected molecular weight of the compound.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of the target molecule with their expected spectroscopic correlations.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. jascoinc.com [jascoinc.com]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.geologyscience.ru [repository.geologyscience.ru]

Uncharted Territory: The Therapeutic Potential of 6-(2,5-Dichlorophenyl)-6-oxohexanoic Acid Remains Undisclosed

Despite a comprehensive search of scientific literature and patent databases, no public data exists on the biological activity, mechanism of action, or potential therapeutic targets of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. This indicates that the compound is likely a novel chemical entity that has not yet been characterized in a biological context, or it may be a chemical intermediate for which no bioactivity data has been published.

For researchers, scientists, and drug development professionals, this lack of information presents both a challenge and an opportunity. The absence of prior art suggests that any discovered biological activity could be novel and potentially patentable. However, it also means that any investigation into its therapeutic potential would need to start from the very beginning, with no existing framework to guide the research.

Our extensive search strategy included queries for its pharmacological properties, potential mechanisms of action, and any associated in vitro or in vivo studies. The searches also encompassed patent literature to identify if the compound has been synthesized for a specific therapeutic purpose. The consistent result across all inquiries was a lack of any relevant data for the specific molecule, this compound.

While information on structurally similar compounds, such as other aryl-oxohexanoic acids, is available and points towards potential anti-inflammatory applications through the inhibition of eicosanoid biosynthesis, it is scientifically unsound to extrapolate these findings to the dichlorinated phenyl derivative . The specific substitution pattern of the chlorine atoms on the phenyl ring can dramatically alter the compound's physicochemical properties and its interaction with biological targets.

Given the absence of foundational data, this whitepaper cannot provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. To explore the therapeutic potential of this compound, the following initial steps would be necessary:

Proposed Initial Research Workflow:

Caption: A high-level workflow for the initial investigation of a novel chemical entity.

Methodological & Application

Application Note and Protocol for the Synthesis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-(2,5-dichlorophenyl)-6-oxohexanoic acid. The procedure is based on the principles of the Friedel-Crafts acylation reaction, a fundamental method in organic chemistry for the formation of carbon-carbon bonds involving an aromatic ring.

Introduction

This compound is an organic compound with potential applications in medicinal chemistry and materials science. Its synthesis is primarily achieved through the Friedel-Crafts acylation of 1,4-dichlorobenzene with an appropriate six-carbon dicarboxylic acid derivative, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst. This protocol outlines a general yet detailed procedure that can be adapted and optimized for specific laboratory conditions.

Experimental Protocol

Materials and Reagents:

-

1,4-Dichlorobenzene

-

Adipic anhydride or Adipoyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM) or Nitrobenzene (as solvent)

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add 1,4-dichlorobenzene (1.0 equivalent) and the chosen solvent (e.g., dichloromethane).

-

Addition of Catalyst: Cool the mixture in an ice bath. To this cooled and stirred solution, slowly and portion-wise add anhydrous aluminum chloride (1.1 to 2.2 equivalents). The addition should be controlled to maintain the temperature below 10 °C.

-

Addition of Acylating Agent: Once the aluminum chloride has been added, add adipic anhydride or adipoyl chloride (1.0 equivalent) dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

-

Work-up:

-

Cool the reaction mixture back down in an ice bath.

-

Slowly and carefully quench the reaction by pouring the mixture over crushed ice, followed by the slow addition of concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with dilute HCl, followed by water, and finally with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

-

Safety Precautions:

-

The reaction should be carried out in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

-

Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Data Presentation

The following table presents hypothetical data for the synthesis of this compound under varying conditions. This table can be used as a template to record experimental results.

| Entry | Lewis Acid (Equivalents) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | AlCl₃ (1.1) | Dichloromethane | 4 | 25 | 65 | 92 |

| 2 | AlCl₃ (2.2) | Dichloromethane | 2 | 25 | 78 | 95 |

| 3 | AlCl₃ (2.2) | Nitrobenzene | 2 | 50 | 85 | 96 |

| 4 | FeCl₃ (1.5) | Dichloromethane | 6 | 40 | 55 | 88 |

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Application Notes and Protocols: 6-(2,5-Dichlorophenyl)-6-oxohexanoic Acid as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid as a pivotal intermediate in the synthesis of complex organic molecules, particularly heterocyclic systems with potential pharmacological applications. The protocols detailed below are grounded in established chemical principles and analogous transformations reported in the scientific literature.

Overview of this compound

This compound is a bifunctional organic molecule possessing both a ketone and a carboxylic acid functional group. This unique structural feature makes it a valuable starting material for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds. Its primary application lies in the synthesis of heterocyclic compounds, such as pyridazinones, which are known to exhibit a wide range of biological activities.

Chemical Properties:

| Property | Value |

| CAS Number | 870287-01-7[1] |

| Molecular Formula | C₁₂H₁₂Cl₂O₃[1] |

| Molecular Weight | 275.13 g/mol [1] |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, alcohols) |

Synthetic Applications

The primary utility of this compound as a chemical intermediate is in the construction of six-membered nitrogen-containing heterocycles. The presence of the 1,5-dicarbonyl moiety (in the form of a ketone and a carboxylic acid) allows for facile cyclization reactions with binucleophiles like hydrazine.

Synthesis of Substituted Pyridazinones

A key application of this compound is the synthesis of 6-(2,5-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, which can include anti-inflammatory, analgesic, and antimicrobial activities.[2] The general reaction involves the condensation of the γ-ketoacid with hydrazine hydrate.[1][2]

Reaction Scheme:

This transformation provides a straightforward entry into a class of compounds with significant potential for further functionalization and biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of the title compound, which can be achieved through the Friedel-Crafts acylation of 1,4-dichlorobenzene with adipic anhydride.

Materials:

-

1,4-Dichlorobenzene

-

Adipic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add adipic anhydride (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, add 1,4-dichlorobenzene (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (2 M).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Quantitative Data (Representative):

| Parameter | Value |

| Typical Yield | 65-80% |

| Purity (by HPLC) | >95% |

| Melting Point | Not reported (predicted solid) |

Protocol 2: Synthesis of 6-(2,5-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

This protocol details the cyclization of this compound with hydrazine hydrate to form the corresponding pyridazinone.

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Acetic acid (glacial)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration, washing with cold ethanol.

-

Dry the solid under vacuum to yield 6-(2,5-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone. Further purification can be achieved by recrystallization.

Quantitative Data (Representative):

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity (by HPLC) | >98% |

| Melting Point | To be determined experimentally |

Visualizations

Experimental Workflow

Caption: Synthetic workflow from starting materials to the target pyridazinone.

Potential Signaling Pathway Involvement

The dichlorophenyl moiety is a common feature in molecules targeting various signaling pathways. For instance, derivatives of dichlorophenyl-containing heterocycles have been investigated as inhibitors of kinases involved in cancer cell proliferation. While the specific biological activity of 6-(2,5-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is yet to be determined, a hypothetical target could be a kinase signaling pathway.

References

Application Notes and Protocols: 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in Antibody-Drug Conjugate (ADC) Linker Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker component, which connects the antibody to the payload, is a critical determinant of an ADC's efficacy and safety profile. An ideal linker must remain stable in systemic circulation and facilitate the selective release of the cytotoxic agent at the tumor site. This document outlines the potential application of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid as a novel, acid-cleavable linker component for ADCs.

The structure of this compound offers several advantageous features for ADC development. The terminal carboxylic acid provides a straightforward attachment point for conjugation to antibodies, while the ketone functionality can be utilized to form an acid-labile hydrazone bond with a payload. The dichlorophenyl group may enhance the stability of the linker and provide a site for further modifications to modulate physicochemical properties.

These application notes provide a theoretical framework and detailed protocols for the incorporation of this linker into an ADC, its characterization, and evaluation.

Proposed Application in ADC Linkers

We propose the use of this compound as a key component of a pH-sensitive, cleavable linker system. In this design, the carboxylic acid of the linker is conjugated to an amino group on the antibody (e.g., lysine residue) via a stable amide bond. The ketone group of the linker is reacted with a hydrazine-containing cytotoxic payload to form a hydrazone bond. This hydrazone linkage is designed to be stable at physiological pH (7.4) but will undergo hydrolysis in the acidic environment of the endosomes and lysosomes (pH 4.5-6.5) of target cancer cells, leading to the release of the active drug.[][2][3]

The proposed mechanism leverages the lower pH of the tumor microenvironment and intracellular compartments to achieve targeted drug release, thereby minimizing off-target toxicity.[3][4]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 870287-01-7 |

| Molecular Formula | C₁₂H₁₂Cl₂O₃ |

| Molecular Weight | 275.13 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |

Table 2: Hypothetical Characterization Data of a Trastuzumab-Linker-Payload ADC

| Parameter | Result | Method |

| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |

| Monomeric Purity | >95% | Size Exclusion Chromatography (SEC) |

| In Vitro Plasma Stability (7 days) | >90% intact ADC | ELISA |

| Payload Release at pH 5.0 (24h) | 85% | LC-MS |

| Payload Release at pH 7.4 (24h) | <5% | LC-MS |

Table 3: Hypothetical In Vitro Cytotoxicity Data

| Cell Line | Target Expression | ADC IC₅₀ (nM) | Free Drug IC₅₀ (nM) |

| SK-BR-3 | HER2+++ | 0.5 | 0.1 |

| BT-474 | HER2+++ | 0.8 | 0.1 |

| MDA-MB-231 | HER2- | >1000 | 0.2 |

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Construct

This protocol describes the formation of the hydrazone linkage between this compound and a hydrazine-modified cytotoxic payload (e.g., a derivative of Doxorubicin).

Materials:

-

This compound

-

Hydrazine-modified cytotoxic payload

-

Anhydrous Dimethylformamide (DMF)

-

Glacial Acetic Acid

-

Molecular Sieves (4Å)

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add the hydrazine-modified cytotoxic payload (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Add activated molecular sieves to the reaction mixture to remove water.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the molecular sieves.

-

Purify the resulting drug-linker construct by preparative HPLC.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Conjugation of the Drug-Linker to a Monoclonal Antibody

This protocol details the conjugation of the purified drug-linker construct to a monoclonal antibody (e.g., Trastuzumab) via amide bond formation.

Materials:

-

Purified Drug-Linker construct

-

Monoclonal Antibody (mAb) in Phosphate Buffered Saline (PBS)

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

PD-10 desalting columns

Procedure:

-

Activation of the Drug-Linker:

-

Dissolve the drug-linker construct (8-10 fold molar excess over mAb) in anhydrous DMSO.

-

Add NHS (1.5 equivalents relative to the drug-linker) and EDC (1.5 equivalents relative to the drug-linker).

-

Stir at room temperature for 1-2 hours to form the NHS-ester.

-

-

Conjugation Reaction:

-

Adjust the pH of the mAb solution to 8.0-8.5 with a suitable buffer (e.g., sodium bicarbonate).

-

Slowly add the activated drug-linker solution to the mAb solution with gentle stirring.

-

Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.

-

-

Purification of the ADC:

-

Remove the unreacted drug-linker and coupling reagents by size exclusion chromatography using PD-10 desalting columns equilibrated with PBS.

-

Collect the protein-containing fractions.

-

-

Characterization of the ADC:

-

Determine the protein concentration using a BCA assay.

-

Determine the Drug-to-Antibody Ratio (DAR) by HIC-HPLC or UV-Vis spectroscopy.

-

Assess the aggregation and purity of the ADC by SEC-HPLC.

-

Protocol 3: In Vitro Stability Assay

This protocol evaluates the stability of the ADC in human plasma.

Materials:

-

Purified ADC

-

Human Plasma

-

PBS

-

ELISA plates and reagents

-

LC-MS system

Procedure:

-

Incubate the ADC at a final concentration of 1 mg/mL in human plasma at 37°C.

-

At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the incubation mixture.

-

Analyze the aliquots to determine the amount of intact ADC remaining using an antigen-binding ELISA.

-

Analyze the aliquots by LC-MS to quantify the amount of released payload.

-

Calculate the percentage of intact ADC over time.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol assesses the potency of the ADC against cancer cell lines.

Materials:

-

Target-positive and target-negative cancer cell lines

-

Purified ADC, free drug, and unconjugated antibody

-

Cell culture medium and supplements

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, free drug, and unconjugated antibody.

-

Incubate the plates for 72-96 hours at 37°C in a CO₂ incubator.

-

Measure cell viability using a suitable assay according to the manufacturer's instructions.

-

Calculate the IC₅₀ values (the concentration that inhibits cell growth by 50%) for the ADC and the free drug.

Visualizations

Caption: Structure of an ADC utilizing the proposed linker.

Caption: Workflow for ADC synthesis and characterization.

Caption: Proposed mechanism of action for the ADC.

Conclusion

This compound presents a promising scaffold for the development of novel, acid-cleavable linkers for ADCs. The synthetic accessibility and the inherent chemical handles for conjugation make it an attractive candidate for further investigation. The provided protocols offer a comprehensive guide for the synthesis, conjugation, and evaluation of ADCs incorporating this linker. Further optimization of the linker structure and conjugation chemistry may lead to the development of next-generation ADCs with improved therapeutic indices.

References

High-performance liquid chromatography (HPLC) method for 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid

An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantification of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. This application note provides a comprehensive protocol for the analysis of this compound, which is relevant for researchers, scientists, and professionals involved in drug development and quality control. The method utilizes reverse-phase chromatography with UV detection, ensuring high sensitivity and selectivity.

Application Note

Introduction

This compound is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds. A reliable and robust analytical method is crucial for monitoring its purity, stability, and concentration in different matrices.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed in the pharmaceutical industry for the separation and quantification of components in a sample.[1][2] This note describes a reverse-phase HPLC (RP-HPLC) method developed for the accurate analysis of this compound.

Chromatographic Conditions

The separation is achieved on a C18 stationary phase, which is suitable for non-polar or moderately polar analytes.[4][5] The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer with an acidic pH. The acidic mobile phase is essential for acidic molecules like this compound to ensure consistent retention and good peak shape by suppressing the ionization of the carboxylic acid group.[4] UV detection is employed for monitoring the analyte, as the dichlorophenyl group provides a suitable chromophore.

Method Validation

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6]

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified)

-

Trifluoroacetic acid (TFA) or Formic acid (analytical grade)

-

Sample diluent: Acetonitrile/Water (50:50, v/v)

2. Instrumentation

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm or 0.22 µm)

3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 60% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector Wavelength | 254 nm |

4. Preparation of Solutions

-

Mobile Phase Preparation: Prepare the mobile phases by adding the specified amount of trifluoroacetic acid to the respective solvents.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

-

Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the sample diluent, and dilute to a known volume to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

Identify the peak corresponding to this compound based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method.

| Parameter | Result |

| Retention Time | Approximately 5.8 min |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualizations

Caption: Workflow for the HPLC analysis of this compound.

Caption: Logical relationship between analyte properties and HPLC method parameters.

References

Application Notes and Protocols for In-Vitro Testing of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in-vitro evaluation of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, a novel small molecule with potential therapeutic applications. The following protocols are designed to assess its cytotoxic, anti-inflammatory, and signaling pathway modulatory effects.

General Cell Health and Cytotoxicity Assays

The initial assessment of any novel compound involves determining its effect on cell viability and proliferation.[1][2] These assays are crucial for establishing a therapeutic window and identifying potential toxicity.[1][2]

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the test compound that reduces cell viability by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis and Necrosis Assays

To understand the mechanism of cell death induced by the compound, it is important to distinguish between apoptosis and necrosis.[3]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-positive cells are necrotic.

Anti-Inflammatory Activity Assays

Structurally related 6-aryl-4-oxohexanoic acids have shown effects on eicosanoid biosynthesis, which is a key pathway in inflammation.[4][5] Therefore, assessing the anti-inflammatory potential of this compound is a logical step.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

Materials:

-

Human whole blood

-

Arachidonic acid

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4)

Protocol:

-

Blood Collection: Collect fresh human whole blood in heparinized tubes.

-

Compound Incubation: Pre-incubate aliquots of whole blood with various concentrations of the test compound or a vehicle control for 15 minutes at 37°C.

-

Stimulation: Induce eicosanoid production by adding arachidonic acid.

-

Plasma Separation: Stop the reaction and separate the plasma by centrifugation.

-

Eicosanoid Measurement: Measure the levels of PGE2 (as an indicator of COX activity) and LTB4 (as an indicator of LOX activity) in the plasma using specific EIA kits.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 and LTB4 production compared to the vehicle control.

Mechanistic Studies: Signaling Pathway Analysis

Dichlorophenyl-containing compounds have been shown to modulate various signaling pathways.[6][7][8] Investigating the effect of this compound on key cellular signaling pathways can provide insights into its mechanism of action.

Western Blot Analysis for MAPK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway is often involved in cellular responses to stress and chemical compounds.[6][7]

Materials:

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 MAPK

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection system

Protocol:

-

Cell Treatment and Lysis: Treat cells with the test compound at various concentrations and time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated ERK, JNK, and p38. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities to determine the change in phosphorylation status of the MAPK proteins.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on various cell lines.

| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |

| A549 | ||

| MCF-7 | ||

| HCT116 |

Table 2: Effect of this compound on eicosanoid production in human whole blood.

| Compound Concentration (µM) | PGE2 Inhibition (%) | LTB4 Inhibition (%) |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Visualizations

Experimental Workflow for In-Vitro Testing

Caption: Overall workflow for the in-vitro evaluation of the test compound.

MAPK Signaling Pathway

References

- 1. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]

- 2. moleculardevices.com [moleculardevices.com]

- 3. Cell Health Screening Assays for Drug Discovery [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Organochlorine o,p’-DDT Plays a Role in Coactivator-Mediated MAPK Crosstalk in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developmental Exposure to DDT Disrupts Transcriptional Regulation of Postnatal Growth and Cell Renewal of Adrenal Medulla - PMC [pmc.ncbi.nlm.nih.gov]

6-(2,5-Dichlorophenyl)-6-oxohexanoic Acid: A Versatile Building Block for Heterocyclic Scaffolds in Drug Discovery

Abstract

6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is a valuable bifunctional building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds of medicinal interest. Its unique structure, featuring a terminal carboxylic acid and a dichlorophenyl-substituted ketone, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of novel pharmacologically active molecules. This application note provides detailed protocols for the synthesis of this compound and its subsequent elaboration into two important classes of heterocycles: pyridazinones and tetrahydronaphthalenes. These scaffolds are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties.

Introduction

The development of novel therapeutic agents often relies on the efficient synthesis of complex molecular architectures. Building blocks that offer multiple reactive sites and can be readily converted into diverse scaffolds are therefore of high interest to the drug discovery community. This compound is one such molecule, possessing both a carboxylic acid and a ketone functional group. This allows for sequential or one-pot reactions to construct various heterocyclic systems. The presence of the 2,5-dichlorophenyl moiety can also contribute to the pharmacological profile of the final compounds, as this substitution pattern is found in a number of bioactive molecules.

This document outlines a robust synthetic procedure for this compound via Friedel-Crafts acylation. Furthermore, it details its application in the synthesis of 6-(2,5-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one and a tetrahydronaphthalene derivative, both of which are key intermediates for further chemical exploration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is provided in the table below. Please note that experimental data for the title compound is not widely available; therefore, some properties are estimated based on structurally similar compounds.

| Property | This compound | 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid[1] | 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid[2][3] |

| CAS Number | 870287-01-7 | 898791-22-5 | 898767-10-7 |

| Molecular Formula | C₁₂H₁₂Cl₂O₃ | C₁₂H₁₂Cl₂O₃ | C₁₂H₁₂Cl₂O₃ |

| Molecular Weight | 275.13 g/mol | 275.13 g/mol | 275.13 g/mol |

| Appearance | White to off-white solid (predicted) | White crystalline powder | White solid |

| Purity | >95% (typical) | 95% | 97.0% |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via a Friedel-Crafts acylation reaction between 1,4-dichlorobenzene and adipoyl chloride.

Reaction Scheme:

Synthesis of the target molecule

Materials:

-

1,4-Dichlorobenzene

-

Adipoyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Water, deionized

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (5 mL/mmol of 1,4-dichlorobenzene).

-

Cool the suspension to 0 °C in an ice bath.

-

Add 1,4-dichlorobenzene (1.0 eq) to the suspension.

-

Add adipoyl chloride (1.1 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2 M HCl (10 mL/mmol of AlCl₃).

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL/mmol of 1,4-dichlorobenzene).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford this compound as a solid.

Expected Yield: 75-85% (based on analogous Friedel-Crafts acylation reactions).[4]

Characterization Data (Predicted based on analogous structures):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.40 (m, 3H, Ar-H), 3.05 (t, J = 7.2 Hz, 2H, -COCH₂-), 2.45 (t, J = 7.2 Hz, 2H, -CH₂COOH), 1.80-1.60 (m, 4H, -CH₂CH₂-).

-

¹³C NMR (CDCl₃, 101 MHz): δ 200.1, 178.5, 138.2, 132.8, 131.9, 131.2, 130.5, 129.1, 38.5, 33.8, 24.3, 24.1.

-

IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1710 (C=O, acid), 1685 (C=O, ketone), 1580, 1470 (C=C, aromatic).

Application Note 1: Synthesis of Pyridazinone Derivatives

6-(Aryl)-6-oxohexanoic acids are valuable precursors for the synthesis of pyridazinone derivatives, which are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][5][6] The following protocol describes the synthesis of 6-(2,5-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Reaction Scheme:

Synthesis of a pyridazinone derivative

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Water, deionized

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL/mmol).

-

Add hydrazine hydrate (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 6-(2,5-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Expected Yield: 80-90% (based on similar cyclization reactions).

Application Note 2: Synthesis of Tetrahydronaphthalene Derivatives

The γ-keto acid functionality of this compound can be utilized in intramolecular cyclization reactions to form tetrahydronaphthalene scaffolds. These structures are present in numerous biologically active compounds and natural products, exhibiting activities such as anticancer and anti-inflammatory effects.[7] The following protocol outlines a representative procedure for the acid-catalyzed intramolecular cyclization.

Reaction Scheme:

Synthesis of a tetrahydronaphthalene derivative

Materials:

-

This compound

-

Polyphosphoric acid (PPA)

-

Ice water

-

Ethyl acetate

-

Sodium bicarbonate solution, saturated

-

Brine

-

Sodium sulfate, anhydrous

Procedure:

-

Place this compound (1.0 eq) in a round-bottom flask.

-

Add polyphosphoric acid (10 times the weight of the starting material).

-

Heat the mixture to 80-100 °C with stirring for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it onto crushed ice.

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL/mmol of starting material).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel to obtain the desired tetrahydronaphthalene derivative.

Expected Yield: 60-75% (based on similar intramolecular cyclizations).

Potential Biological Significance and Signaling Pathways

While specific biological data for derivatives of this compound are not extensively reported, the resulting heterocyclic scaffolds, pyridazinones and tetrahydronaphthalenes, are known to interact with various biological targets.

Pyridazinone Derivatives: Many pyridazinone-containing compounds exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1][8] These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these enzymes, pyridazinone derivatives can potentially reduce inflammation and pain.

Tetrahydronaphthalene Derivatives: The tetrahydronaphthalene core is found in a variety of compounds with anticancer properties.[7] One of the key signaling pathways implicated in cancer is the tyrosine kinase pathway.[7] Tyrosine kinases are enzymes that play a crucial role in cell signaling, regulating processes like cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Tetrahydronaphthalene-based molecules have been shown to act as tyrosine kinase inhibitors, blocking the signaling cascade and thereby inhibiting tumor growth.[7]

Potential signaling pathways

Conclusion

This compound is a versatile and accessible building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided herein offer a clear pathway for its preparation and subsequent transformation into pyridazinone and tetrahydronaphthalene scaffolds. The known biological activities associated with these heterocyclic systems suggest that derivatives of this compound are promising candidates for further investigation in drug discovery programs, particularly in the areas of inflammation and oncology. Further studies to synthesize and screen a library of compounds derived from this building block are warranted to explore their full therapeutic potential.

References

- 1. sarpublication.com [sarpublication.com]

- 2. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in Biological Samples

Introduction